Cobalt(II)-bis(acetylacetonat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

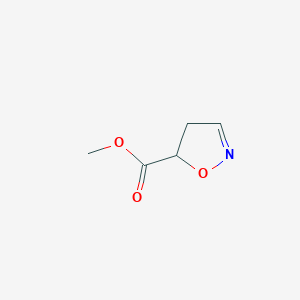

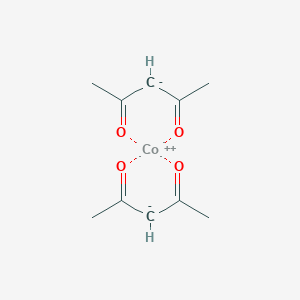

Cobalt(II) bis(acetylacetonate) is a coordination compound with the chemical formula Co(C_5H_7O_2)_2. It is a complex derived from cobalt and acetylacetone, a β-diketone. This compound is known for its vibrant red color and is commonly used in various chemical processes due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Cobalt(II) bis(acetylacetonate) has a wide range of applications in scientific research:

Biology: It is studied for its potential in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Wirkmechanismus

Target of Action

Cobalt(II) bis(acetylacetonate), also known as Bis(2,4-pentanedionato)cobalt, is a coordination compound that primarily targets metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, which forms a coordination complex with cobalt(2+) .

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring . Both oxygen atoms of the acetylacetonate ligand bind to the metal to form this ring . This interaction leads to changes in the structure and reactivity of the target metal ions .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving metal enolates . Metal enolates are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms . This is a crucial feature of β-diketones, as it is the enolate anion that forms complexes with metals .

Pharmacokinetics

It’s known that the compound is sparingly soluble in cold carbon tetrachloride and benzene, slightly soluble in water and chloroform, and soluble in methanol and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Cobalt(II) bis(acetylacetonate) is commonly used as a precursor to synthesize cobalt-containing materials . It can also be used as a catalyst in organic synthesis . For instance, modified Cobalt(II) acetylacetonate complexes have been developed as efficient and inexpensive catalysts for Negishi-type coupling reactions .

Action Environment

The action, efficacy, and stability of Cobalt(II) bis(acetylacetonate) can be influenced by environmental factors. For example, the compound is hygroscopic and volatile, which means it readily absorbs moisture from the environment and can easily evaporate . These properties can affect the compound’s stability and efficacy in different environments.

Biochemische Analyse

Biochemical Properties

Cobalt(II) bis(acetylacetonate) plays a significant role in biochemical reactions. It acts as a catalyst in various organic reactions

Cellular Effects

It is known that cobalt ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cobalt(II) bis(acetylacetonate) involves its role as a catalyst in organic synthesis . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(II) bis(acetylacetonate) is typically synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The base helps in deprotonating the acetylacetone, facilitating the formation of the complex. The reaction can be represented as follows:

Co2++2C5H8O2→Co(C5H7O2)2+2H+

The product is then recrystallized from solvents like acetone or methanol to obtain pure Cobalt(II) bis(acetylacetonate) .

Industrial Production Methods

In industrial settings, the production of Cobalt(II) bis(acetylacetonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt(II) bis(acetylacetonate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.

Major Products

Oxidation: Cobalt(III) acetylacetonate.

Reduction: Cobalt nanoparticles or cobalt(I) complexes.

Substitution: Mixed-ligand cobalt complexes.

Vergleich Mit ähnlichen Verbindungen

Cobalt(II) bis(acetylacetonate) is compared with other metal acetylacetonates, such as:

Nickel(II) bis(acetylacetonate): Similar in structure but has different magnetic and catalytic properties.

Copper(II) bis(acetylacetonate): Known for its use in organic synthesis and as a precursor for copper nanoparticles.

Iron(III) tris(acetylacetonate): Used in various catalytic processes and as a precursor for iron oxide nanoparticles.

Uniqueness

Cobalt(II) bis(acetylacetonate) is unique due to its specific redox properties and stability, making it particularly useful in catalytic applications where other metal acetylacetonates may not perform as effectively .

Eigenschaften

CAS-Nummer |

14024-48-7 |

|---|---|

Molekularformel |

C10H16CoO4 |

Molekulargewicht |

259.16 g/mol |

IUPAC-Name |

cobalt;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI-Schlüssel |

FCEOGYWNOSBEPV-UHFFFAOYSA-N |

SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] |

Isomerische SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Key on ui other cas no. |

14024-48-7 |

Physikalische Beschreibung |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.